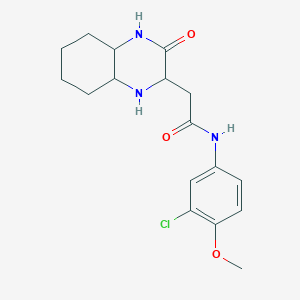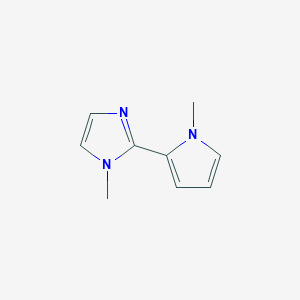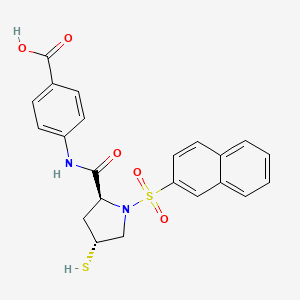
4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a naphthalene sulfonyl group, and a benzoic acid moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the naphthalene sulfonyl group, and the attachment of the benzoic acid moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the mercapto group may yield sulfonic acids, while reduction of the sulfonyl group may produce thiols.
Scientific Research Applications
4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of specificity and versatility.
Properties
Molecular Formula |
C22H20N2O5S2 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-[[(2S,4R)-1-naphthalen-2-ylsulfonyl-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C22H20N2O5S2/c25-21(23-17-8-5-15(6-9-17)22(26)27)20-12-18(30)13-24(20)31(28,29)19-10-7-14-3-1-2-4-16(14)11-19/h1-11,18,20,30H,12-13H2,(H,23,25)(H,26,27)/t18-,20+/m1/s1 |
InChI Key |
UTTZUESZMBWWDC-QUCCMNQESA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)S |
Canonical SMILES |
C1C(CN(C1C(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12867444.png)
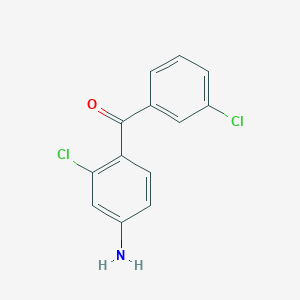

![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)
![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)
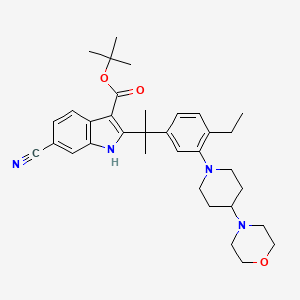

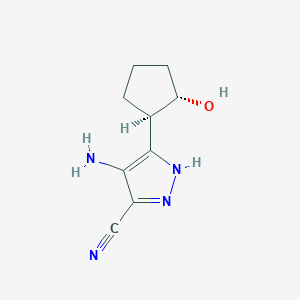
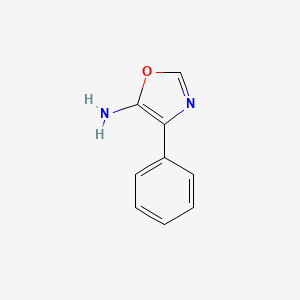
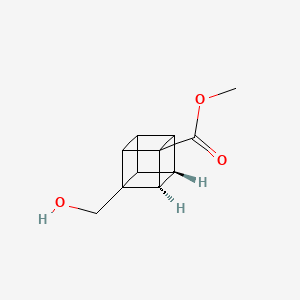
![2-{Acetyl[(2-oxo-1-pyrrolidinyl)methyl]amino}butanoic acid](/img/structure/B12867499.png)
